molecular formula C10H12BrNO2 B12490294 N-(4-bromobenzyl)alanine

N-(4-bromobenzyl)alanine

Cat. No.: B12490294
M. Wt: 258.11 g/mol
InChI Key: XFGUFUGHSLHQAE-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)alanine is a brominated aromatic alanine derivative characterized by a 4-bromobenzyl group attached to the nitrogen of the alanine backbone. For instance, N-Boc-L-3-(4-bromophenyl)alanine (CAS RN 62129-39-9) is commercially available and shares structural similarities, featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-bromophenyl substituent . This compound’s molecular weight (344.20 g/mol) and commercial price (¥18,500/g) highlight its niche research applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-[(4-bromophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

XFGUFUGHSLHQAE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Oxazolidinone Template Alkylation : A 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) is alkylated to a chiral oxazolidinone template under basic conditions.
  • Hydrolysis and Deprotection : The oxazolidinone is hydrolyzed to yield α-(4-bromobenzyl)alanine hydrobromide, followed by esterification with ethanol in the presence of HCl gas.

Key Conditions and Yields

  • Alkylation : Conducted in THF at 0°C to room temperature, using NaH or KHMDS as a base.
  • Hydrolysis : 30% HBr/acetic acid at room temperature for 20 hours.
  • Esterification : HCl gas bubbled into ethanol at 45–70°C for 24–34 hours.

Yield : ~83% for the ethyl ester derivative after purification.

Alkylation of Protected Alanine Derivatives

Direct alkylation of N-protected alanine (e.g., N-Cbz or N-Boc) with 4-bromobenzyl bromide is a widely used method.

Reaction Steps

  • Protection : Alanine is protected as an N-Carbamate (e.g., N-Boc) using di-tert-butyl dicarbonate.
  • Alkylation : The protected alanine reacts with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃ or NaH).
  • Deprotection : The Boc group is removed using TFA or HBr/acetic acid.

Optimization and Yields

Condition Base Solvent Yield Source
N-Boc-Ala + 4-BB K₂CO₃ DMF 75–85%
N-Cbz-Ala + 4-BB NaH THF 60–70%

Notes :

  • Stereochemical Purity : Alkylation of N-Boc-Ala typically proceeds with retention of configuration.
  • Side Reactions : Epimerization risks exist under strongly acidic/basic conditions, necessitating anhydrous HBr/acetic acid for deprotection.

Bromination of Aromatic Precursors

Direct bromination of phenylalanine derivatives offers a route to introduce the 4-bromophenyl group.

Bromination Conditions

  • Reagent : Bromoisocyanuric acid monosodium salt (BICA-Na) in 60% H₂SO₄.
  • Temperature : 0°C to room temperature.
  • Yield : Mono-brominated products (ortho/para) in ~94% total yield.

Limitations

  • Isomer Separation : Requires chromatography to isolate para-isomers (e.g., N-(4-bromobenzyl)alanine).
  • Racemization : Minimal under strongly acidic conditions due to protonation of the amino group.

Radical Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of unsaturated amino acids.

Reaction Mechanism

  • Zinc Reagent Formation : Protected alanine is converted to a zinc reagent using a transmetallation agent.
  • Cross-Coupling : Reacted with 4-bromobenzyl triflate in the presence of Pd(PPh₃)₄.

Yields and Applications

Substrate Product Yield Source
N-Boc-Ala-Zn This compound 64–90%

Advantages :

  • Versatility : Compatible with diverse substituents (e.g., fluorine, chloro groups).
  • Stereochemical Control : Retains configuration when starting from chiral precursors.

Esterification and Deprotection

Post-synthesis esterification and deprotection steps are critical for isolating the free amine.

Esterification

  • Reagent : Ethanol + HCl gas.
  • Conditions : 70°C for 24–34 hours.
  • Yield : ~85% for ethyl ester derivatives.

Hydrolysis to Free Acid

  • Reagent : NaOH in methanol/water.
  • Conditions : 35°C for 2–4 hours.

Notes :

  • Purification : Recrystallization from ethanol/water or column chromatography.

Comparative Analysis of Methods

Method Advantages Limitations
Oxazolidinone Chemistry High stereoselectivity, scalable Multi-step synthesis, specialty reagents
Alkylation Direct, high yields Epimerization risks
Bromination Simple, cost-effective Isomer separation challenges
Radical Coupling Functional group tolerance Requires palladium catalysts

Applications and Derivatives

This compound serves as a precursor for:

  • LFA-1 Antagonists : BIRT-377 synthesis via hydantoin cyclization.
  • Sulfamides : Coupling with pyrimidines for kinase inhibitors.
  • Polymer Conjugates : Incorporation into poly(β-peptoids) for antibacterial agents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-bromobenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromobenzyl)alanine and its derivatives have various applications in chemistry, biochemistry, and materials science, particularly in modifying peptide structures and synthesizing novel compounds with antimicrobial effects.

Synthesis and Scalability
A practical and scalable synthesis applicable to quaternary alpha-arylated amino acids (Q4As) has been described, along with the development of solid-phase synthesis . The method allows for the preparation of both product enantiomers by arylation of the same tertiary precursor, depending on the chosen route . This is useful for producing larger quantities of Fmoc-protected products required for automated solid-phase peptide synthesis (SPPS) . Multi-gram preparations of both S- and R-(α-4-bromophenyl)alanine have been achieved, with the bromophenyl substituent serving as a potential synthetic handle for functionalization after incorporation into the peptide chain .

Incorporation into Peptide Structures
Both enantiomers of Fmoc-protected α-aryl alanine derivatives can be prepared on a multi-gram scale from the commercial L-alanine methyl ester hydrochloride precursor . These amino acids, represented by L- and D-α-(bromophenyl)alanine, can be incorporated into peptide structures via SPPS, and both enantiomers are well-tolerated when they replace L-amino acids in α-helical peptide structures .

Antimicrobial Applications
Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl] group have been synthesized and evaluated for their biological activities . The presence of the bromine atom in these compounds can enhance their potential antimicrobial effect . These compounds exhibit anti-infective, antimycobacterial, and antituberculosis activities . One compound, 4H-1,3-oxazol-5-one, has shown a glycopeptide-like antibiotic effect .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : N-(4-Bromobenzyl)alanine derivatives often require multi-step synthesis, such as Boc protection or hydrazone formation, with yields varying widely (58–97%) .
  • Commercial Accessibility : Boc-protected variants are available but costly, suggesting specialized applications in medicinal chemistry .

Spectroscopic and Physicochemical Properties

Table 2: NMR Spectral Data Comparison

Compound ¹H NMR Signals (DMSO-d₆, δ ppm) Key Features Reference
N-(4-Hydroxyphenyl)-β-alanine hydrazones 4.17 (NH₂), 8.61–8.98 (NH) Z-Isomer dominance in DMSO
Sulfonanilide (Compound 29) 7.97 (d, J=2.5 Hz), 5.31 (s, CH₂) Aromatic coupling, sulfonamide linkage
4-Bromobenzyl bromide 7.34–7.46 (m, Ar-H), 4.77 (s, CH₂Br) Bromine-induced deshielding

Key Observations :

  • Aromatic Signals : Bromine substituents in 4-bromobenzyl derivatives cause distinct deshielding in aromatic proton signals (e.g., δ 7.34–7.46 ppm) .
  • Solvent Effects : DMSO-d₆ stabilizes Z-isomers in hydrazone derivatives, as seen in N-(4-hydroxyphenyl)-β-alanine analogs .

Key Observations :

  • Safety Concerns : Bromobenzyl derivatives often carry acute toxicity (H302) and skin/eye irritation risks, necessitating stringent handling protocols .

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